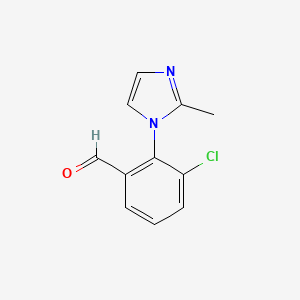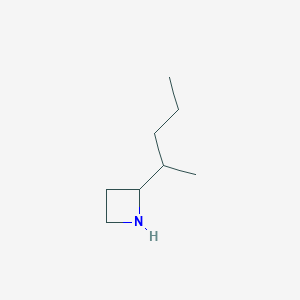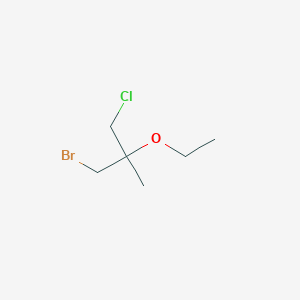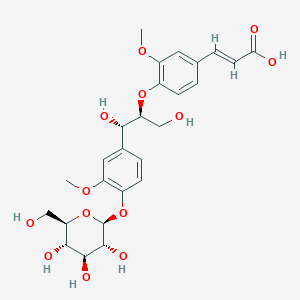
GlehlinosideC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GlehlinosideC is a neolignan glycoside compound isolated from the underground parts of Glehnia littoralis, a plant belonging to the Umbelliferae family . This compound is known for its antioxidative properties and has been the subject of various scientific studies due to its potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GlehlinosideC involves the extraction of the compound from the underground parts of Glehnia littoralis. The extraction process typically includes the use of solvents such as methanol, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods are crucial for obtaining high yields of pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
GlehlinosideC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying neolignan glycosides and their chemical properties.
Biology: It has been investigated for its antioxidative properties and potential health benefits.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural antioxidants and health supplements.
Wirkmechanismus
The mechanism of action of GlehlinosideC involves its antioxidative properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- GlehlinosideA
- GlehlinosideB
- Phenylpropanoid glycosides
Uniqueness
GlehlinosideC is unique due to its specific neolignan glycoside structure and its potent antioxidative properties. Compared to other similar compounds, it has shown higher efficacy in scavenging free radicals and reducing oxidative stress .
Eigenschaften
Molekularformel |
C26H32O13 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H32O13/c1-35-17-9-13(4-8-21(29)30)3-6-15(17)37-19(11-27)22(31)14-5-7-16(18(10-14)36-2)38-26-25(34)24(33)23(32)20(12-28)39-26/h3-10,19-20,22-28,31-34H,11-12H2,1-2H3,(H,29,30)/b8-4+/t19-,20+,22-,23+,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
FRTMBNNIFRBDDL-PREOLERJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


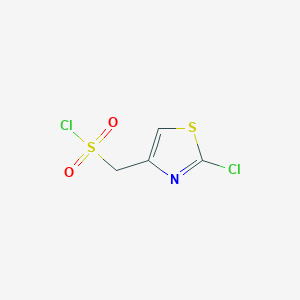
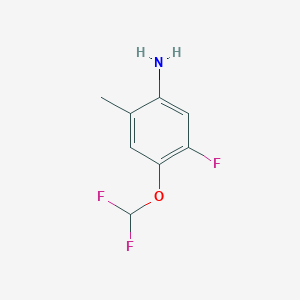
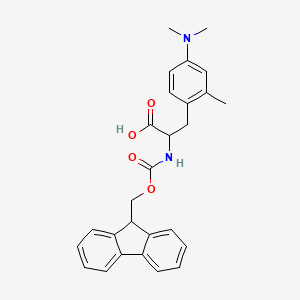
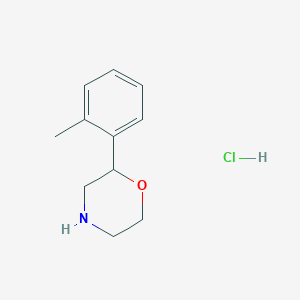
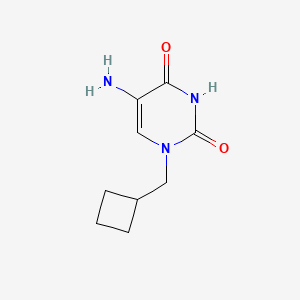
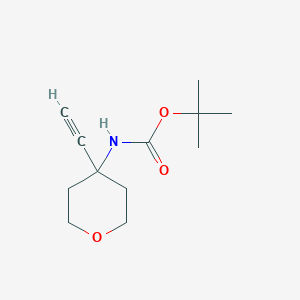
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

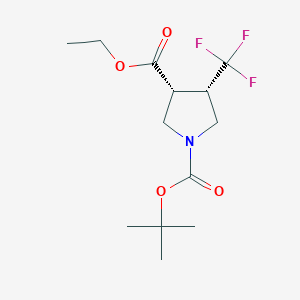
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
